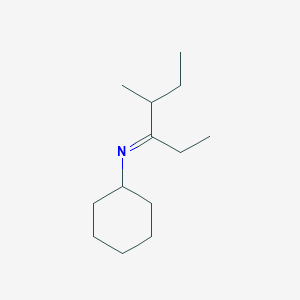

(3E)-N-Cyclohexyl-4-methylhexan-3-imine

Description

(3E)-N-Cyclohexyl-4-methylhexan-3-imine is a chiral imine characterized by a hexan-3-imine backbone substituted with a cyclohexyl group at the nitrogen atom and a methyl group at the C4 position. The "3E" designation refers to the trans configuration of the C=N bond, which influences its stereochemical reactivity and physical properties. This compound is typically synthesized via condensation reactions between cyclohexylamine and a ketone precursor (e.g., 4-methylhexan-3-one), followed by stereoselective purification .

Key properties include:

- Molecular formula: C₁₃H₂₅N

- Boiling point: ~215–220°C (estimated based on hydrocarbon chain length and polarity)

- Solubility: Low polarity due to the cyclohexyl group; soluble in non-polar solvents like hexane or toluene.

Properties

CAS No. |

88226-80-6 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N-cyclohexyl-4-methylhexan-3-imine |

InChI |

InChI=1S/C13H25N/c1-4-11(3)13(5-2)14-12-9-7-6-8-10-12/h11-12H,4-10H2,1-3H3 |

InChI Key |

QFDMYAOBPJDHRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=NC1CCCCC1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-Cyclohexyl-4-methylhexan-3-imine typically involves the reaction of cyclohexylamine with 4-methylhexan-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-Cyclohexyl-4-methylhexan-3-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imines or other derivatives.

Scientific Research Applications

(3E)-N-Cyclohexyl-4-methylhexan-3-imine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-Cyclohexyl-4-methylhexan-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

The electronegativity and steric bulk of substituents significantly impact chemical shifts in NMR spectra. For example:

Findings :

- The Z configuration (cis C=N) causes a downfield shift (+0.23 ppm) compared to the E isomer due to increased steric crowding near the proton environment .

- Replacing cyclohexyl with phenyl (more electronegative) shifts the V-1 proton resonance further downfield (+0.33 ppm), aligning with the linear relationship between electronegativity and ¹H NMR shifts observed in tin analogs .

Functional Group Analogues: Imine vs. Alkene

Comparison with 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-cyclohexene (CAS 20307-84-0) highlights functional group disparities:

Insights :

Impact of Sulfation and Steric Effects

Although focuses on sulfated hexasaccharides, its principles apply broadly:

- 6-O-sulfation in carbohydrates shifts proton resonances by altering electron density (e.g., +0.08 ppm for Residue V-1 in GlcNS6S-containing compounds). Analogously, bulky substituents (e.g., cyclohexyl vs. methyl) in imines distort local electronic environments, shifting NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.